molecular formula C7H7FN2O2 B8574279 2-Pyrazinecarboxylic acid, 5-(fluoromethyl)-, methyl ester CAS No. 1262803-65-5

2-Pyrazinecarboxylic acid, 5-(fluoromethyl)-, methyl ester

Cat. No. B8574279
M. Wt: 170.14 g/mol
InChI Key: WOZLOPJNKMGHBE-UHFFFAOYSA-N
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Patent
US08940734B2

Procedure details

To a solution of methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (0.64 g) in THF (20 mL) was added triethylamine (2.30 g) and the solution was cooled to 0° C. Triethylamine trihydrofluoride (1.22 g) was then added followed by nonafluorobutanesulfonyl fluoride (2.28 g) dropwise over 5 mins. After warming to RT and stirring for 2 h, NaHCO3 (sat., aq., 100 mL) was added, and the mixture was extracted with EtOAc (2×50 mL). The combined organic portions were dried over MgSO4, evaporated, and purified by silica gel chromatography (5% to 50% EtOAc in hexane) to afford the title compound (94 mg). 1H NMR (400 MHz, CDCl3) δ ppm 4.07 (s, 3 H), 5.67 (d, J=46.5 Hz, 2 H), 8.89 (s, 1 H), 9.28 (s, 1 H)
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1.F.F.F.C(N(CC)CC)C.[F:23]C(F)(C(F)(F)F)C(F)(F)C(F)(F)S(F)(=O)=O.C([O-])(O)=O.[Na+]>C1COCC1.C(N(CC)CC)C>[F:23][CH2:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
OCC=1N=CC(=NC1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.3 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
FC(C(C(S(=O)(=O)F)(F)F)(F)F)(C(F)(F)F)F
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (5% to 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCC=1N=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.